molecular formula C47H58ClN3O9S B1203228 Lonox CAS No. 55840-97-6

Lonox

Cat. No.: B1203228
CAS No.: 55840-97-6
M. Wt: 876.5 g/mol
InChI Key: HKIGPMUNBXIAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Logen is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics.

Scientific Research Applications

Contrast-Induced Nephropathy in Diabetic Patients

Lonox (under the name iodixanol) has been studied in diabetic patients undergoing imaging procedures, specifically focusing on its impact on contrast-induced nephropathy (CIN). It was compared to low-osmolar contrast media (LOCM). Although no significant reduction in CIN risk was observed with iodixanol across all LOCM, a reduced risk of CIN was noted when compared to specific LOCM agents like iohexol (Han et al., 2018).

Cardiovascular Events and Iso-Osmolar Iodixanol

A meta-analysis aimed to assess the risk of total cardiovascular events associated with iso-osmolar iodixanol compared to LOCM. The results indicated no significant overall superiority of iodixanol over LOCM in reducing cardiovascular events. However, specific subgroup analysis suggested potential benefits in certain scenarios (Zhang et al., 2014).

Economic Impact of Iso-Osmolar Iodixanol

The economic implications of using iso-osmolar iodixanol, particularly in terms of reducing the incidence of contrast-induced acute kidney injury (CI-AKI) in coronary angiography procedures, were evaluated. The study concluded that using iodixanol in patients at increased risk of CI-AKI could result in considerable savings for hospital budgets due to the associated reduction in CI-AKI incidence (De Francesco et al., 2016).

Properties

CAS No.

55840-97-6

Molecular Formula

C47H58ClN3O9S

Molecular Weight

876.5 g/mol

IUPAC Name

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrochloride

InChI

InChI=1S/C30H32N2O2.C17H23NO3.ClH.H2O4S/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h3-17H,2,18-23H2,1H3;2-6,13-16,19H,7-11H2,1H3;1H;(H2,1,2,3,4)

InChI Key

HKIGPMUNBXIAHY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl

Synonyms

atropine sulfate - diphenoxylate hydrochloride
atropine sulfate-diphenoxylate hydrochloride drug combination
Lomotil
Reasec

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lonox
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Lonox
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